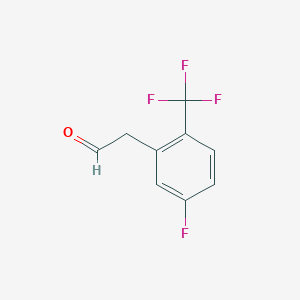

2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde

Description

2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde is a fluorinated aromatic aldehyde featuring a phenyl ring substituted with a fluorine atom at the 5-position and a trifluoromethyl (-CF₃) group at the 2-position. The acetaldehyde moiety (-CH₂CHO) is attached to the aromatic ring, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structure combines electron-withdrawing groups (fluoro and trifluoromethyl) that enhance stability and influence reactivity in nucleophilic additions or condensations.

Propriétés

IUPAC Name |

2-[5-fluoro-2-(trifluoromethyl)phenyl]acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSQCPKACITDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde typically involves the introduction of the aldehyde group to a fluorinated phenyl precursor. One common method is the oxidation of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic oxidation processes. These methods often utilize metal catalysts and continuous flow reactors to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorinated phenyl ring can undergo electrophilic aromatic substitution reactions, where the fluorine atoms influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, tetrahydrofuran.

Major Products Formed

Oxidation: 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid.

Reduction: 2-(5-Fluoro-2-(trifluoromethyl)phenyl)ethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde is utilized in several scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly those containing fluorinated aromatic rings.

Biology: In the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

Medicine: As a precursor in the synthesis of pharmaceuticals, especially those requiring fluorinated aromatic compounds for enhanced bioactivity and metabolic stability.

Industry: In the production of agrochemicals and materials with specific electronic properties due to the presence of fluorine atoms.

Mécanisme D'action

The mechanism of action of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, participate in nucleophilic addition reactions, and undergo oxidation-reduction processes. The presence of fluorine atoms enhances the compound’s electrophilicity and influences its interaction with various molecular targets and pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following compounds (Table 1) share structural similarities with 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde but differ in substituent positions, ring systems, or functional groups.

Table 1: Key Structural Features of Analogs

Key Differences and Implications

Substituent Position Effects

- 2-[4-Fluoro-3-(trifluoromethyl)phenyl]acetaldehyde (HB-1958): The fluorine and trifluoromethyl groups at the 4- and 3-positions (vs. 5- and 2- in the target compound) alter electronic distribution.

- 5-Fluoro-2-(trifluoromethyl)benzaldehyde (OR-4228) : The direct attachment of -CHO to the benzene ring (vs. -CH₂CHO in the target compound) increases electrophilicity at the aldehyde carbon, favoring faster condensations (e.g., in Schiff base formation) .

Heterocyclic vs. Benzene Systems

- 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-furaldehyde (HE-2620) : The furan ring’s electron-rich oxygen enhances resonance stabilization, making it more reactive in cycloadditions compared to benzene-based analogs. However, furan’s lower aromatic stability may limit thermal robustness .

- Pyridine Derivatives (QM-4770, HF-4838) : The pyridine ring introduces basicity and metal-coordination capabilities. For instance, 3-Fluoro-5-(trifluoromethyl)picolinaldehyde (QM-4770) could act as a ligand in catalysis, while the target compound’s benzene system lacks this property .

Functional Group Influence

- The acetaldehyde moiety (-CH₂CHO) in the target compound provides a methylene spacer, increasing conformational flexibility compared to direct -CHO attachment (e.g., OR-4228). This flexibility may improve binding in drug-receptor interactions.

- The nitro group’s strong electron-withdrawing nature contrasts with fluorine’s moderate effects .

Physicochemical and Reactivity Trends

- Lipophilicity : All compounds with -CF₃ and fluorine substituents exhibit increased lipophilicity, enhancing membrane permeability in biological systems.

- Electron-Withdrawing Effects : The -CF₃ group stabilizes negative charges, making these aldehydes resistant to nucleophilic attack at the phenyl ring.

- Thermal Stability : Benzene-based analogs (e.g., HB-1958, OR-4228) are likely more thermally stable than furan or pyridine derivatives due to aromatic resonance energy.

Activité Biologique

2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde, a fluorinated organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features imparted by the trifluoromethyl and fluoro groups may influence its interaction with biological targets, making it a subject of interest in drug development and pharmacological studies.

The compound's molecular formula is with a molecular weight of approximately 240.17 g/mol. Its structure includes a phenyl ring substituted with both fluoro and trifluoromethyl groups, which are known to enhance lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈F₄O |

| Molecular Weight | 240.17 g/mol |

| IUPAC Name | 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde |

| CAS Number | 1260759-96-3 |

Biological Activity Overview

Research has shown that fluorinated compounds can exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde is still under investigation, but preliminary studies suggest potential applications in cancer therapy and metabolic disorders.

Anticancer Activity

A study examined the effects of various fluorinated compounds on L1210 mouse leukemia cells. Compounds similar to 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde demonstrated potent inhibition of cell proliferation with IC50 values in the nanomolar range, suggesting significant anticancer potential . The mechanism appears to involve the intracellular release of active metabolites that interfere with nucleic acid synthesis.

The proposed mechanism of action for fluorinated aldehydes often involves their conversion into more reactive species within the cell. For instance, fluoroacetaldehyde can be metabolized to fluoroacetate, which disrupts metabolic pathways by inhibiting key enzymes involved in energy production . This metabolic transformation highlights the importance of understanding the biotransformation pathways of such compounds.

Case Studies

- Study on Fluorinated Compounds : A comprehensive review highlighted the role of fluorinated compounds in modulating enzyme activity and their potential as therapeutic agents. The study emphasized that structural modifications, such as those present in 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde, can significantly alter biological interactions and efficacy .

- In Vivo Studies : In animal models, compounds with similar structural features were found to exhibit reduced toxicity and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This suggests that 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetaldehyde may also benefit from enhanced bioavailability and reduced side effects when developed as a therapeutic agent.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.